Etheno-NADP

Fluorescence spectroscopy Enzyme kinetics Real-time assay

Etheno-NADP (nicotinamide 1,N⁶-ethenoadenine dinucleotide phosphate; ε-NADP⁺; CAS 38806-38-1) is a fluorescent analog of the natural coenzyme NADP⁺, in which the adenine base is modified by an etheno bridge to create the fluorophore 1,N⁶-ethenoadenine. It is a member of the etheno-nucleotide class of coenzyme analogs, which also includes etheno-NAD (ε-NAD⁺).

Molecular Formula C17H24N5O17P3
Molecular Weight 663.3 g/mol
Cat. No. B10777313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtheno-NADP
Molecular FormulaC17H24N5O17P3
Molecular Weight663.3 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C17H24N5O17P3/c23-10-7(37-17(26)12(10)25)3-34-41(30,31)39-42(32,33)35-4-8-11(24)13(38-40(27,28)29)16(36-8)22-6-19-9-14-18-1-2-21(14)5-20-15(9)22/h1-2,5-8,10-13,16-17,23-26H,3-4H2,(H,30,31)(H,32,33)(H2,27,28,29)/t7-,8-,10-,11-,12-,13-,16-,17-/m1/s1
InChIKeyKWEQFQACRLGUSH-QJWJOKBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etheno-NADP (ε-NADP⁺): A Fluorescent NADP⁺ Analog for Quantitative Enzymology and Structural Biology Procurement


Etheno-NADP (nicotinamide 1,N⁶-ethenoadenine dinucleotide phosphate; ε-NADP⁺; CAS 38806-38-1) is a fluorescent analog of the natural coenzyme NADP⁺, in which the adenine base is modified by an etheno bridge to create the fluorophore 1,N⁶-ethenoadenine [1]. It is a member of the etheno-nucleotide class of coenzyme analogs, which also includes etheno-NAD (ε-NAD⁺). Etheno-NADP retains the 2′-phosphate group that distinguishes NADP⁺ from NAD⁺, making it selective for NADP⁺-dependent enzymes [2]. Its most important property is its intrinsic fluorescence (excitation ~300 nm, emission ~410 nm), which enables real-time, continuous monitoring of coenzyme binding, enzyme kinetics, and structural dynamics without the need for secondary labeling reagents [3][1].

Why NADP⁺, Etheno-NAD, or Other Analogs Cannot Substitute for Etheno-NADP in Fluorescence-Based NADP⁺-Dependent Studies


Selecting a fluorescent probe for NADP⁺-dependent processes requires careful consideration: native NADP⁺ lacks any intrinsic fluorescence suitable for direct detection, requiring cumbersome coupled assays or secondary probes [1]. Conversely, etheno-NAD (ε-NAD⁺)—the closest fluorescent analog—lacks the 2′-phosphate group that governs enzyme specificity, meaning it binds NADP⁺-selective enzymes with 100- to 1000-fold lower affinity and often functions as a non-competitive inhibitor rather than a coenzyme [2]. Even among NADP⁺ analogs that retain the 2′-phosphate, functional behavior diverges sharply: some act as competitive inhibitors (e.g., thionicotinamide-NADP⁺) while etheno-NADP acts as a competent coenzyme with kinetic parameters similar to the natural cofactor [3]. These distinctions mean that etheno-NADP occupies a unique intersection—it simultaneously provides (i) intrinsic fluorescence, (ii) NADP⁺-level coenzyme competence, and (iii) 2′-phosphate-dependent enzyme recognition—a combination that no single comparator can replicate.

Etheno-NADP vs. NADP⁺ and Key Analogs: Quantitative Comparative Evidence for Informed Procurement


Fluorescence Detectability: Etheno-NADP Enables Direct Real-Time Monitoring, While NADP⁺ Remains Optically Silent

Etheno-NADP possesses intrinsic fluorescence (emission maximum ~410 nm upon excitation at ~300 nm), attributable to the 1,N⁶-ethenoadenine fluorophore [1]. In contrast, native NADP⁺ is essentially non-fluorescent under comparable conditions and cannot be directly monitored by fluorescence spectroscopy [1]. For the closely related analog etheno-NAD (ε-NAD⁺), the quantum yield in neutral aqueous solution has been determined as 0.028 with a fluorescence lifetime of 2.1 ns [2]; etheno-NADP exhibits similar photophysical behavior. This fluorescence allows continuous, real-time monitoring of coenzyme binding, enzymatic turnover, and conformational changes without secondary detection reagents.

Fluorescence spectroscopy Enzyme kinetics Real-time assay

Coenzyme Competence vs. Competitive Inhibition: Etheno-NADP Functions as a Viable Cofactor, Unlike Structurally Similar Inhibitory Analogs

In a systematic comparison of NADP⁺ analogs with the NADP⁺-dependent malic enzyme from maize leaves, etheno-NADP (ε-NADP⁺) acted as an alternate coenzyme with kinetic parameters closely resembling those of NADP⁺: Michaelis constant (Kₘ) values showed little variation across the five active coenzymes, and Vₘₐₓ varied only approximately 3-fold among etheno-NADP, NADP⁺, APADP⁺, NHDP⁺, and 2′,3′-NADPc⁺ [1]. By contrast, structurally related analogs such as thionicotinamide-NADP⁺ (SNADP⁺) and 3-aminopyridine-NADP⁺ (AADP⁺) were competitive inhibitors with respect to NADP⁺, incapable of supporting catalysis [1]. For pigeon liver malic enzyme, etheno-NADP was similarly classified among the three analogs that serve as alternative coenzymes, with kinetic parameters similar to NADP⁺ [2]. This functional distinction—coenzyme vs. inhibitor—is not predictable from structure alone and must be verified experimentally for each analog.

Enzyme kinetics Cofactor specificity NADP-malic enzyme

2′-Phosphate-Dependent Binding Affinity: Etheno-NADP Retains the Key Recognition Element That Etheno-NAD Lacks

The 2′-phosphate group of NADP⁺ is the dominant determinant of binding affinity for NADP⁺-selective enzymes. Studies with pigeon liver malic enzyme demonstrated that NADP⁺ fragments and analogs possessing the 2′-phosphate group bind 2–3 orders of magnitude (100–1000-fold) more tightly than those lacking it [1]. Etheno-NADP retains the full NADP⁺ structure including the 2′-phosphate; consequently, it binds NADP⁺-dependent enzymes with high affinity and acts as a competitive ligand with respect to NADP⁺ [1]. In contrast, etheno-NAD (ε-NAD⁺) lacks the 2′-phosphate and exhibits dramatically weaker binding to NADP⁺-specific enzymes, functioning instead as a non-competitive inhibitor [1]. For non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN) from celery leaves, etheno-NADP functioned as an alternative substrate with Kₘ values differing 2–11-fold from NADP⁺, while etheno-NAD was not a competent substrate at all [2].

Enzyme selectivity Binding affinity NADP⁺ vs. NAD⁺ specificity

Fluorescence Quenching as a Structural Probe: Etheno-NADP Enables Distance Measurements via Resonance Energy Transfer

The fluorescence of enzyme-bound etheno-NADP is sensitive to proximity with chromophoric ligands, enabling resonance energy transfer (RET) distance measurements. In studies of biliverdin reductase, etheno-NADP fluorescence was enhanced in binary enzyme:etheno-NADP complexes but quenched upon formation of the ternary enzyme:biliverdin:etheno-NADP complex [1]. RET measurements from etheno-NADP to biliverdin, iron-hematoporphyrin, and cobalt-protoporphyrin revealed that the biliverdin binding site is located approximately 15 Å from the etheno moiety of the coenzyme, while both porphyrin derivatives are located approximately 23.5 Å away, providing direct evidence for a separate porphyrin regulatory site [1]. This distance-resolving capability is absent with non-fluorescent NADP⁺, which cannot serve as a RET donor.

FRET Structural biology Distance measurement

Structural Biology Applications: Etheno-NADP Reveals Cryptic Nucleotide Binding Sites in X-Ray Crystallography

Etheno-NADP has been successfully employed as a co-crystallization ligand to probe nucleotide binding sites. In the crystal structure of isocitrate dehydrogenase from the hyperthermophilic archaeon Aeropyrum pernix (ApIDH), etheno-NADP was found bound not at the active site but at a novel surface adenine-nucleotide binding site, revealing a previously unrecognized regulatory site [1]. The pseudo-native ApIDH:etheno-NADP complex was solved at 2.1 Å resolution, while the ternary complex with native NADP⁺, Ca²⁺, and D-isocitrate was solved at 2.3 Å [1]. The differential binding mode—surface vs. active site—highlights how etheno-NADP can be used to identify and characterize non-catalytic nucleotide binding sites that may be obscured when using the natural coenzyme alone. Additionally, etheno-NADP has been co-crystallized with BST-1/CD157 (PDB 1ISH), further demonstrating its utility across diverse protein families [2].

X-ray crystallography Nucleotide binding site Isocitrate dehydrogenase

Relative Inhibitory Potency in Ribozyme Systems: Etheno-NADP Is a Weaker Inhibitor Than NADP⁺, Offering a Functional Differentiation

In a comparative study of group I intron ribozyme self-splicing inhibition, etheno-NADP and other NADP⁺ analogs were ranked by inhibitory efficiency. The order of potency was: 3′-NADP⁺ > NADP⁺ > NADP⁺-dialdehyde > NADPH > 1,N⁶-etheno-NADP⁺ [1]. Thus, etheno-NADP was the weakest inhibitor among all compounds tested. NADP⁺ itself acted as a mixed-type non-competitive inhibitor with a Kᵢ of 4.1 mM in this system [1]. The weaker inhibition by etheno-NADP compared to NADP⁺ suggests that the etheno modification partially disrupts the molecular recognition required for ribozyme inhibition, a property that may be advantageous when minimal off-target ribozyme effects are desired in cellular or in vitro transcription/translation-coupled systems.

Ribozyme inhibition NADP⁺ analogs RNA biochemistry

Etheno-NADP Procurement Guide: Evidence-Based Application Scenarios for Laboratory and Industrial Use


Real-Time Fluorescence-Based Kinetic Assays for NADP⁺-Dependent Enzymes

For laboratories performing stopped-flow or continuous fluorometric enzyme assays, etheno-NADP replaces NADP⁺ as a directly detectable coenzyme. Its emission at ~410 nm (excitation ~300 nm) [1] eliminates the need for coupled detection systems, reducing assay complexity, reagent costs, and potential sources of error. It has been validated as a competent coenzyme for NADP⁺-dependent malic enzyme with Kₘ and Vₘₐₓ values comparable to the natural cofactor (≤3-fold variation in Vₘₐₓ across active analogs) [2]. This application is particularly valuable for high-throughput screening of enzyme inhibitors or activators where rapid, homogeneous fluorescence readouts are required.

Fluorescence Resonance Energy Transfer (FRET) Distance Mapping of Cofactor and Ligand Binding Sites

Etheno-NADP serves as an intrinsic FRET donor for measuring distances between the coenzyme binding site and other chromophoric ligands or protein residues. Direct evidence from biliverdin reductase studies demonstrates that etheno-NADP fluorescence is differentially quenched by bound biliverdin (~15 Å distance) and porphyrin derivatives (~23.5 Å distance), enabling spatial mapping of active and regulatory sites [3]. This application is uniquely suited for structural enzymology groups characterizing multi-site enzymes without the need for extrinsic fluorescent labeling, which can perturb native structure and function.

X-Ray Crystallographic Identification of Cryptic Nucleotide Binding Sites

Etheno-NADP is an established co-crystallization ligand for revealing non-catalytic nucleotide binding sites. In Aeropyrum pernix isocitrate dehydrogenase, etheno-NADP bound at a novel surface site distinct from the active site, uncovering a previously unknown adenine-nucleotide regulatory pocket [4]. With validated PDB depositions (1TYO, 1ISH), etheno-NADP is a proven tool for structural biologists investigating allosteric regulation, coenzyme specificity determinants, or domain architecture in NADP⁺-dependent and NADP⁺-binding proteins.

NADP⁺-Specific Enzyme Mechanistic Studies Requiring Discrimination from NAD⁺-Dependent Processes

In complex biological matrices or multi-enzyme systems where both NAD⁺- and NADP⁺-dependent activities coexist, etheno-NADP provides selective reporting on NADP⁺-specific processes. Its 2′-phosphate group ensures 100–1000-fold preferential binding to NADP⁺-selective enzymes over NAD⁺-selective enzymes [5], while its fluorescence enables discrimination from native NAD⁺/NADH signals. This selectivity is critical for studying compartment-specific redox metabolism, photosynthetic enzyme regulation, and the differential roles of NAD⁺ vs. NADP⁺ in cellular signaling.

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